molecular formula C6H6ClNS2 B13588170 2-(5-Chlorothiophen-2-YL)ethanethioamide

2-(5-Chlorothiophen-2-YL)ethanethioamide

Katalognummer: B13588170
Molekulargewicht: 191.7 g/mol
InChI-Schlüssel: HXNKHEQFSBQGJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chlorothiophen-2-YL)ethanethioamide is an organic compound with the molecular formula C6H6ClNS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-YL)ethanethioamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chlorothiophen-2-YL)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced ethanethioamide derivatives

    Substitution: Substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

2-(5-Chlorothiophen-2-YL)ethanethioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Chlorothiophen-2-YL)ethanethioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Bromothiophen-2-YL)ethanethioamide: Similar structure with a bromine atom instead of chlorine.

    2-(5-Methylthiophen-2-YL)ethanethioamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-Chlorothiophen-2-YL)ethanethioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C6H6ClNS2

Molekulargewicht

191.7 g/mol

IUPAC-Name

2-(5-chlorothiophen-2-yl)ethanethioamide

InChI

InChI=1S/C6H6ClNS2/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H2,8,9)

InChI-Schlüssel

HXNKHEQFSBQGJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Cl)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.